2,2-dimethyl-1-(4-methylphenyl)propan-1-amine 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 854181-05-8
VCID: VC11558779
InChI: InChI=1S/C12H19N/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3
SMILES:
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol

2,2-dimethyl-1-(4-methylphenyl)propan-1-amine

CAS No.: 854181-05-8

Cat. No.: VC11558779

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2,2-dimethyl-1-(4-methylphenyl)propan-1-amine - 854181-05-8

Specification

CAS No. 854181-05-8
Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
IUPAC Name 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine
Standard InChI InChI=1S/C12H19N/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3
Standard InChI Key XKMYZXWVCDFEJI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(C(C)(C)C)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central propan-1-amine chain (CH2CH(CH3)NH2\text{CH}_2\text{CH}(\text{CH}_3)\text{NH}_2) modified by two methyl groups at the second carbon and a 4-methylphenyl group at the first carbon. This arrangement is represented by the SMILES string CC1=CC=C(C=C1)C(C(C)(C)C)N, which highlights the branching and aromatic substituents. The para-methyl group on the phenyl ring enhances steric bulk and influences electronic properties, potentially affecting reactivity and intermolecular interactions .

Physical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight177.29 g/mol
Purity95%
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely hydrophobic

The compound’s hydrophobicity, inferred from its branched alkyl and aromatic groups, suggests limited water solubility and a propensity for organic solvents like tetrahydrofuran (THF) or toluene .

Synthesis and Optimization

Patent-Based Synthesis Route

A four-step synthesis method described in Chinese Patent CN105085278A achieves a total yield of ~50%, significantly outperforming earlier methods (~15%) . The process involves:

  • Nucleophilic Substitution: Substituted benzyl chloride reacts with isobutyronitrile at -78°C to 0°C in THF or toluene, catalyzed by lithium diisopropylamide (LDA), yielding 2-methyl-1-substituted phenyl-2-butyronitrile .

  • Hydrolysis: The nitrile intermediate undergoes basic hydrolysis (NaOH, 80–220°C) to form 2-methyl-1-substituted phenyl-2-butyric acid .

  • Esterification and Amination: The acid is converted to a benzyl carbamate ester, which is hydrogenolyzed to release the primary amine .

This route avoids toxic reagents like sodium cyanide and uses cost-effective starting materials, making it scalable for industrial production .

Alternative Pathways

While the patent method is dominant, other approaches may include:

  • Reductive Amination: Ketone precursors reacting with ammonia or amines under catalytic hydrogenation.

  • Grignard Reactions: Alkyl magnesium halides adding to nitriles or imines.

Future Research Directions

Pharmacological Studies

  • In Vivo Toxicity: Acute and chronic exposure studies in model organisms.

  • Target Identification: High-throughput screening against protein libraries.

Process Optimization

  • Catalyst Development: Transition-metal catalysts to reduce reaction steps.

  • Green Chemistry: Solvent-free or aqueous-phase synthesis to improve sustainability .

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